Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to trans-4-(Fluoromethyl)pyrrolidin-3-ol
In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][3] When combined with the strategic incorporation of fluorine, the resulting motifs offer a powerful toolset for overcoming common challenges in drug development, such as metabolic instability and poor pharmacokinetic profiles.[4][5]
The fluorine atom, owing to its small size and high electronegativity, can profoundly influence a molecule's properties.[4] Introducing a fluoromethyl group, as seen in trans-4-(Fluoromethyl)pyrrolidin-3-ol, serves multiple purposes. It can act as a bioisostere for other groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby increasing the compound's half-life.[6] This guide provides a detailed examination of the chemical structure, properties, synthesis, and potential applications of trans-4-(Fluoromethyl)pyrrolidin-3-ol, a building block of significant interest to researchers in pharmaceutical and chemical sciences.
Compound Profile: Chemical Structure and Properties
trans-4-(Fluoromethyl)pyrrolidin-3-ol is a substituted pyrrolidine characterized by a hydroxyl group and a fluoromethyl group in a trans relative configuration on the five-membered ring. This specific arrangement of functional groups imparts unique stereochemical and electronic properties that are highly valuable for molecular design.
The chemical structure is as follows:
(Note: Image is a representative 2D structure. The actual molecule is a 3D conformer. The 'trans' configuration indicates the hydroxyl and fluoromethyl groups are on opposite sides of the ring plane.)
Physicochemical and Identification Data
The following table summarizes key quantitative data and identifiers for the compound, primarily for its hydrochloride salt form, which is commonly supplied.
| Property | Value | Source |
| IUPAC Name | (3S,4S)-4-(Fluoromethyl)pyrrolidin-3-ol | [7] |
| CAS Number | 1334320-82-9 (free base) | [7] |
| 2006333-41-9 (hydrochloride salt) | [8][9][10][11][12][13] | |
| Molecular Formula | C₅H₁₀FNO (free base) | |
| C₅H₁₁ClFNO (hydrochloride salt) | [8] | |
| Molecular Weight | 119.14 g/mol (free base) | |
| 155.60 g/mol (hydrochloride salt) | [8] | |
| Appearance | White to Beige to Brown Solid | |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [8] |
| Computed logP | -0.2896 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Storage Temperature | Room temperature, under inert atmosphere |
Synthetic Strategy and Methodologies
The synthesis of fluorinated pyrrolidines often involves the introduction of fluorine onto a pre-existing pyrrolidine core containing a suitable activating group, such as a hydroxyl. A common and effective strategy is the deoxofluorination of a hydroxyl group or the nucleophilic substitution of a sulfonate ester.
Expert Insight: Rationale for Synthetic Route
Direct fluorination of an alcohol is challenging. Therefore, a two-step process is typically employed. First, the hydroxyl group of a suitable N-protected 4-hydroxypyrrolidine precursor is converted into an excellent leaving group, such as a tosylate (p-toluenesulfonate) or mesylate. This activation is crucial for the subsequent nucleophilic substitution step. The choice of a tosylate is advantageous due to its high reactivity and crystalline nature, which often facilitates purification. The subsequent SN2 reaction with a fluoride source, such as tetrabutylammonium fluoride (TBAF), introduces the fluorine atom with inversion of stereochemistry. This stereochemical control is a cornerstone of modern asymmetric synthesis.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible, multi-step synthesis starting from a commercially available N-Boc protected 4-hydroxypyrrolidine derivative.
Step 1: Tosylation of N-Boc-cis-4-hydroxy-L-proline methyl ester
-
Dissolve N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) in dry dichloromethane (DCM, 10 mL/g) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield the tosylated intermediate.[14]
Step 2: Nucleophilic Fluorination
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g).
-
Add tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction for the formation of the fluorinated product.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to isolate the N-Boc protected trans-4-fluoro-pyrrolidine derivative.
Step 3: Reduction and Deprotection
-
The ester and fluoromethyl functionalities would typically be derived from a suitable precursor prior to the final deprotection. Assuming a precursor with a CH₂OH and a fluorine atom is synthesized, the final step is deprotection.
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in a solution of hydrochloric acid in dioxane or methanol.
-
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the solvent under reduced pressure to yield trans-4-(Fluoromethyl)pyrrolidin-3-ol hydrochloride as a solid.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol.
Role in Medicinal Chemistry and Drug Development
trans-4-(Fluoromethyl)pyrrolidin-3-ol is not merely an inert scaffold; it is a functionalized building block designed for purpose. The trans stereochemistry and the orthogonal nature of the hydroxyl and fluoromethyl groups allow for selective chemical modifications, making it a versatile component in lead optimization campaigns.
Strategic Advantages of the Motif
-
Vectorial Exploration: The secondary amine provides a primary attachment point to a core molecule. The trans-disposed hydroxyl and fluoromethyl groups then act as vectors pointing into distinct regions of a target's binding pocket.
-
Modulation of Physicochemical Properties: The hydroxyl group is a hydrogen bond donor and acceptor, capable of forming key interactions with protein residues. The fluoromethyl group, while not a classical hydrogen bond donor, can participate in favorable dipole-dipole or orthogonal multipolar interactions, and its presence increases local lipophilicity.[15][16]
-
Metabolic Blocking: The C-F bond is exceptionally strong compared to a C-H bond.[6] Placing a fluoromethyl group at the 4-position can shield this part of the molecule from metabolic attack by cytochrome P450 enzymes, a common strategy to improve a drug candidate's pharmacokinetic profile.[6]
-
Conformational Control: The gauche effect associated with the electronegative fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation that may be optimal for binding to a biological target.
Logical Flow in Lead Optimization
Caption: Role of the fluorinated pyrrolidinol motif in the drug lead optimization process.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling trans-4-(Fluoromethyl)pyrrolidin-3-ol and its hydrochloride salt.
-
GHS Pictogram: GHS07 (Exclamation Mark)[8]
-
Signal Word: Warning[8]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
trans-4-(Fluoromethyl)pyrrolidin-3-ol represents a sophisticated chemical building block tailored for the demands of modern drug discovery. It elegantly combines the proven structural benefits of the pyrrolidine scaffold with the powerful modulating effects of stereospecific fluorination and hydroxylation. Its utility lies not just in its structure, but in the strategic options it presents to medicinal chemists for enhancing potency, selectivity, and pharmacokinetic properties. As the drive for more complex and effective therapeutics continues, such well-designed, functionalized motifs will remain indispensable tools in the development of next-generation medicines.
References
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Levchenko, K., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. [Journal Name, if available].
- Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry.
- Levchenko, K., et al. (n.d.). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Enamine.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
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PubChem. (n.d.). ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. Retrieved from [Link]
- ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c.
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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J&K Scientific. (n.d.). trans-4-Fluoropyrrolidin-3-ol hydrochloride. Retrieved from [Link]
- Miller, P., et al. (n.d.). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PMC.
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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